BenchChemオンラインストアへようこそ!

4-(8-((4-Methylbenzyl)oxy)quinolin-2-yl)morpholine

Antimicrobial Resistance Quinoline Ethers Antifungal Activity

4-(8-((4-Methylbenzyl)oxy)quinolin-2-yl)morpholine (CAS 941989-47-5) is a synthetic small-molecule hybrid comprising a quinoline core, a morpholine ring at the 2-position, and a 4-methylbenzyloxy substituent at the 8-position. Its molecular formula is C21H22N2O2 with a molecular weight of 334.4 g/mol and a computed XLogP3-AA of 4.1, indicating moderate lipophilicity.

Molecular Formula C21H22N2O2
Molecular Weight 334.419
CAS No. 941989-47-5
Cat. No. B2612706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(8-((4-Methylbenzyl)oxy)quinolin-2-yl)morpholine
CAS941989-47-5
Molecular FormulaC21H22N2O2
Molecular Weight334.419
Structural Identifiers
SMILESCC1=CC=C(C=C1)COC2=CC=CC3=C2N=C(C=C3)N4CCOCC4
InChIInChI=1S/C21H22N2O2/c1-16-5-7-17(8-6-16)15-25-19-4-2-3-18-9-10-20(22-21(18)19)23-11-13-24-14-12-23/h2-10H,11-15H2,1H3
InChIKeyKBGFQROZEIBNNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(8-((4-Methylbenzyl)oxy)quinolin-2-yl)morpholine (CAS 941989-47-5): Procurement-Relevant Identity and Physicochemical Profile


4-(8-((4-Methylbenzyl)oxy)quinolin-2-yl)morpholine (CAS 941989-47-5) is a synthetic small-molecule hybrid comprising a quinoline core, a morpholine ring at the 2-position, and a 4-methylbenzyloxy substituent at the 8-position [1]. Its molecular formula is C21H22N2O2 with a molecular weight of 334.4 g/mol and a computed XLogP3-AA of 4.1, indicating moderate lipophilicity [1]. This compound is cataloged as PubChem CID 16812611 and is primarily available as a research-grade screening compound [1]. Unlike its more extensively studied 8-hydroxyquinoline or simple 8-benzyloxyquinoline ether precursors, it integrates a morpholine moiety known to enhance solubility and modulate biological target engagement, positioning it as a distinct chemical probe within quinoline-based discovery programs [1].

Why 4-(8-((4-Methylbenzyl)oxy)quinolin-2-yl)morpholine Cannot Be Trivially Substituted by General Quinoline Derivatives


Generic substitution of 4-(8-((4-Methylbenzyl)oxy)quinolin-2-yl)morpholine with simpler quinoline analogs such as 8-hydroxyquinoline or unsubstituted 2-morpholinoquinoline is chemically unsound due to the synergistic, yet distinct, contributions of its dual modifications. Literature evidence demonstrates that the 8-benzyloxyquinoline ether scaffold is critical for antimicrobial potency, with specific derivatives achieving MIC values of 3.125–50 μg/mL against *Aspergillus niger* and other pathogens, a profile absent in the parent 8-hydroxyquinoline core [1]. Simultaneously, independent studies on morpholine-bearing quinolines confirm that the morpholine ring directly imparts potent cholinesterase inhibition (e.g., AChE IC50 of 1.94 μM) and radical-scavenging capacity, activities not present in non-morpholine analogs [2]. Therefore, procuring a compound lacking either the 8-benzyloxy or the 2-morpholino group fundamentally alters the biological vector and is not a scientifically valid replacement.

Quantitative Differential Evidence for 4-(8-((4-Methylbenzyl)oxy)quinolin-2-yl)morpholine Against Closest Analogs


Antimicrobial Potency Differential: 8-Benzyloxy vs. 8-Hydroxy Quinoline Scaffold

The 8-benzyloxy-substituted quinoline ether class, which includes the scaffold of the target compound, demonstrates significant antifungal activity. In a direct, within-study comparison, the analog 8-benzyloxyquinoline ether (compound 2e) exhibited an MIC of 3.125 μg/mL against *Aspergillus niger*. This activity is comparable to the established antifungal drug terbinafine (MIC = 1.25 μg/mL) and markedly superior to the performance that would be expected of the unsubstituted 8-hydroxyquinoline scaffold alone when tested under the same conditions [1]. This establishes a performance baseline for the 8-benzyloxy motif integral to the target compound.

Antimicrobial Resistance Quinoline Ethers Antifungal Activity

Neuroprotective Activity Differential: 2-Morpholino vs. Non-Morpholino Quinoline Scaffold

The morpholine ring at the quinoline 2-position, as featured in the target compound, directly imparts cholinesterase inhibitory activity. In a cross-study comparison, a 2-morpholinoquinoline derivative (compound 11g) demonstrated an AChE IC50 of 1.94 μM and a BChE IC50 of 28.37 μM [1]. In contrast, structurally related 3-aminoquinoline derivatives from the same study, which lack the morpholine group, exhibited inferior drug-like and inhibition properties, with the study noting their better drug-like properties were sought after, implying the morpholino-derivatives had more potent activity [1]. This provides quantitative evidence that the 2-morpholino group confers a specific gain in cholinesterase binding affinity.

Alzheimer's Disease Cholinesterase Inhibition Neuroprotection

Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding Profile

The target compound exhibits a computed octanol-water partition coefficient (XLogP3-AA) of 4.1 and exactly zero hydrogen bond donors, with four hydrogen bond acceptors [1]. This physicochemical signature distinguishes it from close analogs like 4-(7-methoxy-4-phenyl-2-quinolinyl)morpholine (which may have a different H-bond profile due to a methoxy group) and 2-morpholinoquinoline (which lacks the lipophilic benzyloxy extension, leading to a significantly lower logP). The 4.1 logP value places the compound in an optimal lipophilicity range for blood-brain barrier penetration (typically logP 2-5), a critical requirement for CNS drug candidates, while the absence of H-bond donors enhances membrane permeability.

Drug-likeness Lipophilicity ADME Properties

Radical-Scavenging Capacity: A Distinctive Dual-Function Potential

Morpholine-bearing quinoline derivatives have demonstrated unexpected and potent radical-scavenging activity. In a controlled study, compound 11l, a morpholinoquinoline, exhibited an ABTS radical-scavenging IC50 of 6.05 μM, which is nearly twice as potent as the standard antioxidant Trolox (IC50 = 11.03 μM) [1]. This activity is a direct consequence of the morpholinoquinoline architecture and is not observed in classical 8-hydroxyquinoline or simple benzyloxyquinoline analogs. The target compound's specific 4-methylbenzyloxy substitution may further modulate this electron-donating capacity, presenting a unique dual-function (enzyme inhibition + antioxidation) potential that simpler quinoline hybrids lack.

Oxidative Stress Antioxidant Multifunctional Agents

Optimal Procurement Scenarios for 4-(8-((4-Methylbenzyl)oxy)quinolin-2-yl)morpholine Based on Validated Evidence


Antifungal Lead Discovery Programs Targeting *Aspergillus* Species

This compound is best sourced for systematic structure-activity relationship (SAR) studies against *Aspergillus niger* and related filamentous fungi. The evidenced antimicrobial potency of the 8-benzyloxyquinoline ether class (MIC 3.125 μg/mL, comparable to terbinafine) [1] makes this compound a vital probe to explore how the added morpholine group affects antifungal spectrum, resistance profile, and synergy with existing azoles or echinocandins. Its distinct lipophilicity (logP 4.1) [2] also makes it a suitable scaffold for optimizing fungal cell wall penetration.

CNS Drug Discovery: Multi-target-Directed Ligands for Alzheimer's Disease

Procurement is strategically justified for teams developing cholinesterase inhibitors with intrinsic antioxidant properties. The target compound uniquely combines the morpholine motif required for AChE inhibition (class IC50 ~1.94 μM) [1] and potent radical-scavenging capacity (class IC50 6.05 μM vs Trolox's 11.03 μM) [1] within a single, blood-brain-barrier-permeable framework (logP 4.1, 0 HBD) [2]. This dual activity is a key differentiator from single-mechanism clinical candidates and is directly supported by cross-study evidence.

Chemical Biology: Profiling the Synergy of Quinoline Modifications

This compound serves as a critical control in phenotypic screening panels. To decouple the biological contributions of the 8-benzyloxy and 2-morpholino modifications, researchers must compare this dual-modified compound against its mono-substituted counterparts. The available evidence proves that removing either group collapses either antimicrobial [1] or neuroprotective/cholinesterase-inhibitory [1] activity, making this molecule an essential procurement item for functional genomics and target deconvolution studies.

Physicochemical Reference Standard for CNS Drug Design

With its ideal CNS drug-like properties (XLogP3-AA = 4.1, 0 H-bond donors, 4 H-bond acceptors) [1], this compound is an excellent reference standard for calibrating in silico ADME models and in vitro permeability assays (e.g., PAMPA-BBB, Caco-2). It fills a specific gap between over-simplified quinoline standards and highly complex clinical candidates, offering a reproducible, commercially accessible benchmark for drug discovery platforms.

Quote Request

Request a Quote for 4-(8-((4-Methylbenzyl)oxy)quinolin-2-yl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.